molecular formula C16H12F2O3 B13078715 (2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid

(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid

Cat. No.: B13078715
M. Wt: 290.26 g/mol
InChI Key: REGJOYOSKBAXEZ-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a phenylprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with phenylacetic acid under basic conditions to form the corresponding cinnamic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[2-(Methoxy)phenyl]-2-phenylprop-2-enoic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    (2Z)-3-[2-(Trifluoromethoxy)phenyl]-2-phenylprop-2-enoic acid: Contains a trifluoromethoxy group, which may alter its chemical and biological properties.

Uniqueness

The presence of the difluoromethoxy group in (2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid imparts unique properties, such as increased stability and lipophilicity, compared to its analogs. These characteristics make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H12F2O3

Molecular Weight

290.26 g/mol

IUPAC Name

(Z)-3-[2-(difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid

InChI

InChI=1S/C16H12F2O3/c17-16(18)21-14-9-5-4-8-12(14)10-13(15(19)20)11-6-2-1-3-7-11/h1-10,16H,(H,19,20)/b13-10-

InChI Key

REGJOYOSKBAXEZ-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=CC=C2OC(F)F)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2OC(F)F)C(=O)O

Origin of Product

United States

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